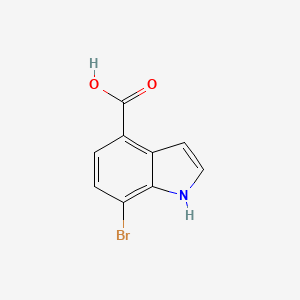

7-bromo-1H-indole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

7-bromo-1H-indole-4-carboxylic acid |

InChI |

InChI=1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13) |

InChI Key |

JRDFMAXJWUPBNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=CN2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 1h Indole 4 Carboxylic Acid and Its Derivatives

General Strategies for Indole (B1671886) Synthesis

The synthesis of the indole ring system is a cornerstone of heterocyclic chemistry, with a vast array of methods developed to construct this privileged scaffold. These strategies range from venerable named reactions that have been refined over decades to cutting-edge catalytic systems that offer enhanced efficiency and functional group tolerance.

Named Reactions in Indole Annulation

Several classic organic reactions provide reliable pathways to the indole nucleus through annulation, the process of building a ring onto a pre-existing structure. The Fischer indole synthesis , for instance, involves the acid-catalyzed rearrangement of a phenylhydrazone, derived from a phenylhydrazine (B124118) and an aldehyde or ketone. Another foundational method is the Reissert indole synthesis , which proceeds via the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid. The Madelung synthesis employs a strong base to induce the intramolecular cyclization of an N-phenylalkanamide at high temperatures. For the preparation of 5-hydroxyindoles, the Nenitzescu indole synthesis , a reaction between a benzoquinone and an enamine, is particularly effective. A more modern and often milder alternative is the Leimgruber-Batcho indole synthesis , which involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to furnish the indole ring.

Modern Catalytic Approaches for Indole Construction

Contemporary organic synthesis has increasingly embraced catalytic methods for indole construction, which often provide milder reaction conditions and broader substrate scope compared to classical techniques.

Transition metals, particularly palladium, copper, and gold, have proven to be powerful catalysts for forging the intricate bond network of the indole ring. Palladium-catalyzed cross-coupling reactions, such as the Heck and Buchwald-Hartwig reactions, have been ingeniously adapted for indole synthesis through intramolecular cyclization pathways. Copper-catalyzed methods, including the venerable Ullmann condensation, have also been refined to facilitate the construction of the indole core under more benign conditions. More recently, gold catalysis has emerged as a potent tool for activating alkynes and allenes, enabling facile cyclization to the indole system.

In a quest for more sustainable and "green" synthetic methods, organocatalysis and metal-free approaches to indole synthesis have gained significant traction. These methods circumvent the use of potentially toxic and expensive transition metals. Organocatalysis employs small organic molecules to catalyze key bond-forming reactions, while metal-free approaches may rely on thermal conditions or the use of strong acids or bases to promote cyclization.

Synthesis of Bromoindole Carboxylic Acids

The synthesis of specifically substituted indoles, such as bromoindole carboxylic acids, necessitates precise control over the introduction of functional groups.

Direct Bromination Approaches

A common and direct route to 7-bromo-1H-indole-4-carboxylic acid involves the electrophilic bromination of 1H-indole-4-carboxylic acid. The inherent electron-rich nature of the indole ring makes it susceptible to electrophilic attack. However, achieving regioselectivity, particularly the desired 7-position bromination, can be challenging. The outcome of the reaction is highly dependent on the choice of brominating agent and the reaction conditions.

Commonly employed brominating agents include N-bromosuccinimide (NBS) and elemental bromine. The reaction solvent also plays a critical role in directing the regioselectivity of the bromination. For instance, the use of different solvents can influence the position of bromination on the indole ring.

| Brominating Agent | Solvent |

| N-Bromosuccinimide | Dichloromethane (B109758) |

| Bromine | Acetic Acid |

| Pyridinium Bromide Perbromide | Tetrahydrofuran (B95107) |

An in-depth analysis of the synthetic methodologies for producing this compound and its associated derivatives reveals a variety of strategic approaches. The synthesis of this compound is critical due to its role as a key intermediate in the development of various biologically active molecules. The following sections detail the primary synthetic routes, including direct bromination, functional group transformations, and multi-step sequences.

1

1 Regioselectivity Considerations

The direct bromination of indole-4-carboxylic acid is governed by the directing effects of the fused pyrrole (B145914) ring and the deactivating carboxyl group. In the electrophilic substitution of indoles, the C3 position is the most electron-rich and typically the most reactive. However, when the C3 position is blocked or when steric hindrance is significant, substitution can occur at other positions, such as C2, C5, C6, or C7.

In the case of indole-4-carboxylic acid, the carboxylic acid group at the C4 position is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring, particularly the adjacent C5 position. The directing influence for electrophilic attack on the benzenoid ring of an indole is primarily dictated by the nitrogen atom of the pyrrole ring, which directs ortho and para, corresponding to the C7 and C5 positions. Due to the deactivating effect of the carboxyl group at C4, the C7 position becomes the more favored site for electrophilic bromination. This inherent electronic preference leads to a high degree of regioselectivity, making direct bromination a viable synthetic strategy for obtaining the 7-bromo isomer.

2 Brominating Agents and Reaction Conditions

The direct bromination of indole-4-carboxylic acid to yield this compound is commonly achieved using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a favored reagent for this transformation because it provides a controlled, low-concentration source of electrophilic bromine, which helps to minimize the formation of polybrominated byproducts and other side reactions.

The reaction is typically carried out in a polar aprotic solvent, with N,N-Dimethylformamide (DMF) being a common choice. The use of DMF as a solvent facilitates the dissolution of the starting indole-4-carboxylic acid and promotes the desired bromination reaction. The reaction is generally performed at or below room temperature to maintain selectivity and control the reaction rate. For instance, a typical procedure involves the slow, portion-wise addition of NBS to a solution of indole-4-carboxylic acid in DMF at 0 °C, followed by stirring at room temperature until the reaction is complete. This method has been reported to provide the desired product in good yield.

| Brominating Agent | Solvent | Temperature | Typical Yield |

| N-Bromosuccinimide (NBS) | DMF | 0 °C to room temp. | ~77% |

3 Optimization of Reaction Parameters

To maximize the yield and purity of this compound, optimization of reaction parameters is crucial. Key factors that can be adjusted include the choice of solvent, the reaction temperature, and the stoichiometry of the brominating agent.

While DMF is a standard solvent, other polar solvents could be explored to potentially improve yields or simplify workup procedures. The temperature is a critical parameter; running the reaction at lower temperatures (e.g., 0 °C or below) can enhance regioselectivity and prevent over-bromination. The amount of NBS used is also important. Using a slight excess of NBS can drive the reaction to completion, but a large excess should be avoided to prevent the formation of di- or tri-brominated species. Careful, slow addition of the brominating agent helps to maintain a low concentration of bromine in the reaction mixture, which is key to achieving high selectivity for the desired 7-bromo product.

2 Indirect Synthesis via Functional Group Transformations

1 Oxidation of Bromoindole Aldehydes

One common indirect method is the oxidation of 7-bromo-1H-indole-4-carbaldehyde. This aldehyde precursor can be synthesized through various methods, such as the Vilsmeier-Haack formylation of 7-bromoindole. Once the aldehyde is obtained, it can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A particularly effective method involves the use of sodium chlorite (B76162) (NaClO2) under mild conditions. This is often carried out in a buffered aqueous solution to prevent side reactions. For example, 7-bromo-1H-indole-4-carbaldehyde can be treated with sodium chlorite in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene (B146552) to afford this compound in high yield.

| Starting Material | Oxidizing Agent | Conditions | Typical Yield |

| 7-bromo-1H-indole-4-carbaldehyde | Sodium Chlorite (NaClO2) | t-BuOH/H2O, NaH2PO4, 2-methyl-2-butene | High |

2 Hydrolysis of Bromoindole Esters

Another widely used indirect synthetic route is the hydrolysis of a corresponding bromoindole ester, such as methyl or ethyl 7-bromo-1H-indole-4-carboxylate. These esters can be prepared, for example, through Fischer esterification of the carboxylic acid or via multi-step sequences where the ester is formed earlier. The hydrolysis of the ester to the carboxylic acid is a standard transformation that can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is frequently employed. This typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (THF) to ensure solubility. The reaction mixture is usually heated to drive the hydrolysis to completion. Following the reaction, an acidic workup is performed to protonate the resulting carboxylate salt and precipitate the desired this compound.

3 Multi-Step Synthetic Sequences Incorporating the Bromoindole Moiety

This compound is often a crucial building block in the total synthesis of more complex molecules, particularly pharmaceutical agents. In these multi-step sequences, the bromoindole moiety is strategically utilized for further chemical modifications. For example, the bromine atom at the C7 position can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

One illustrative multi-step synthesis involves the use of this compound as an intermediate in the preparation of inhibitors for specific biological targets. In such a sequence, the synthesis might begin with the bromination of indole-4-carboxylic acid as previously described. The resulting 7-bromo derivative can then undergo protection of the indole nitrogen, for example, with a tosyl group. The carboxylic acid can then be coupled with an amine to form an amide bond. Subsequently, the bromine atom can be subjected to a palladium-catalyzed cross-coupling reaction to introduce further complexity. Finally, deprotection of the indole nitrogen would yield the final target molecule. The strategic placement of the bromo and carboxylic acid groups on the indole ring allows for a modular and convergent approach to complex molecular architectures.

Multi-Step Synthetic Sequences Incorporating the Bromoindole Moiety

Bartoli Indole Synthesis for Substituted Indoles

The Bartoli indole synthesis is a powerful and flexible method for preparing 7-substituted indoles, a class of compounds that are often challenging to synthesize using classical methods. ingentaconnect.com This reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent to form the corresponding indole. ingentaconnect.comonlineorganicchemistrytutor.com

A key feature of the Bartoli synthesis is the requirement of a substituent at the ortho position of the nitroarene. wikipedia.org This ortho group, which can range from alkyl and aryl groups to halogens like bromine, plays a crucial role in facilitating the wikipedia.orgwikipedia.org-sigmatropic rearrangement necessary for the formation of the indole ring. wikipedia.orgjk-sci.com In fact, bulkier ortho substituents often lead to higher reaction yields. onlineorganicchemistrytutor.comwikipedia.org

The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com The mechanism is believed to proceed through the initial formation of a nitrosoarene intermediate, which then reacts with a second equivalent of the Grignard reagent. jk-sci.com A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement and intramolecular cyclization lead to the final indole product after an acidic workup. jk-sci.com If a nitrosoarene is used as the starting material, only two equivalents of the Grignard reagent are needed. jk-sci.com

The versatility of the Bartoli synthesis allows for the preparation of indoles with substituents on both the carbocyclic and pyrrole rings, a feat that can be difficult to achieve with other methods like the Leimgruber-Batcho indole synthesis. wikipedia.org A notable modification by Dobbs involves using an ortho-bromine atom as a directing group, which can be subsequently removed, further expanding the synthetic utility of this reaction. wikipedia.org

| Reactants | Reagents | Product | Key Features |

| Ortho-substituted nitroarene | Vinyl Grignard reagent (3 equivalents) | 7-Substituted indole | Flexible route to 7-substituted indoles. ingentaconnect.comwikipedia.org |

| Ortho-substituted nitrosoarene | Vinyl Grignard reagent (2 equivalents) | 7-Substituted indole | Ortho-substituent is crucial for the reaction. wikipedia.org |

| Bulkier ortho groups can increase yield. onlineorganicchemistrytutor.comwikipedia.org | |||

| Allows for substitution on both rings. wikipedia.org |

Sequential Functionalization: Alkylation and Cross-Coupling Reactions

The synthesis of derivatives of this compound can be effectively achieved through sequential functionalization, which involves a series of reactions to introduce different chemical groups onto the indole core. A common starting point for such syntheses is 6-bromoindole (B116670). nih.gov

One key step is the alkylation of the indole nitrogen. For instance, 6-bromoindole can be treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to deprotonate the indole nitrogen. The resulting anion is then reacted with an alkylating agent, such as methyl bromoacetate (B1195939), to introduce an acetate (B1210297) group at the N1 position, yielding methyl 2-(6-bromo-1H-indol-1-yl)acetate. nih.gov

Following alkylation, cross-coupling reactions can be employed to further modify the molecule. The bromine atom on the indole ring is particularly useful for these reactions. For example, a Suzuki-Miyaura coupling reaction can be used to introduce new carbon-carbon bonds. evitachem.com This involves reacting the bromo-indole derivative with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This method allows for the synthesis of complex derivatives, such as 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3), where the bromine atom of a 6-bromoindole derivative is substituted. nih.gov

Another important functionalization is the hydrolysis of ester groups. For example, methyl 2-(6-bromo-1H-indol-1-yl)acetamido)acetate can be treated with lithium hydroxide to hydrolyze the methyl ester and form the corresponding carboxylic acid, 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid. nih.gov Similarly, the hydrolysis of a methyl furan-carboxylate derivative with sodium hydroxide leads to the formation of the carboxylic acid. nih.gov

These sequential functionalization strategies, combining alkylation, cross-coupling, and hydrolysis, provide a versatile toolkit for the synthesis of a wide range of structurally diverse derivatives of this compound, which are valuable for biological screening. nih.gov

| Starting Material | Reaction Type | Reagents | Product |

| 6-Bromoindole | N-Alkylation | NaH, Methyl bromoacetate in DMF | Methyl 2-(6-bromo-1H-indol-1-yl)acetate nih.gov |

| 2-(6-bromo-1H-indol-1-yl)acetic acid | Amide Coupling | Glycine methyl ester hydrochloride, HOBt, EDCI, Triethylamine | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate nih.gov |

| Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | Ester Hydrolysis | Lithium hydroxide | 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid nih.gov |

| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | Ester Hydrolysis | NaOH | 5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid nih.gov |

| 6-Bromoindole derivative | Suzuki-Miyaura Cross-Coupling | Boronic acid/ester, Pd catalyst | Substituted indole derivative nih.govevitachem.com |

Precursors and Synthetic Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and the formation of specific synthetic intermediates. A common and logical starting material is 4-bromo-2-nitrobenzoic acid . guidechem.com

The synthesis can proceed through the esterification of 4-bromo-2-nitrobenzoic acid to form methyl 4-bromo-2-nitrobenzoate . This is typically achieved by reacting the carboxylic acid with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). guidechem.com

This nitro-ester intermediate is then subjected to a reaction with a Grignard reagent, such as ethylmagnesium bromide, in a solvent like tetrahydrofuran (THF) at low temperatures. This step is crucial for the formation of the indole ring system. The reaction ultimately yields methyl 4-bromo-1H-indole-7-carboxylate . guidechem.com

An alternative approach to synthesizing indole carboxylic acids involves the condensation of substituted phenylhydrazines with ethyl pyruvate, followed by cyclization and alkaline hydrolysis. While not a direct synthesis of this compound, this method highlights a general strategy for preparing related compounds like 4-bromo-7-methylindole-2-carboxylic acid.

Furthermore, 1H-indole-4-carboxylic acid can serve as a direct precursor. The bromination of this compound using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as acetic acid or dichloromethane can yield this compound. evitachem.com

| Precursor/Intermediate | Role in Synthesis |

| 4-bromo-2-nitrobenzoic acid | Starting material for the synthesis of the indole ring. guidechem.com |

| Methyl 4-bromo-2-nitrobenzoate | Esterified intermediate that reacts with a Grignard reagent. guidechem.com |

| Methyl 4-bromo-1H-indole-7-carboxylate | Key intermediate formed after the Grignard reaction and cyclization. guidechem.com |

| 1H-indole-4-carboxylic acid | Direct precursor for bromination to form the final product. evitachem.com |

| Substituted Phenylhydrazines | Precursors for condensation and cyclization to form indole-2-carboxylic acid derivatives. |

Scalability and Green Chemistry Considerations in Synthesis

The synthesis of this compound and its derivatives on an industrial scale necessitates considerations for both scalability and the principles of green chemistry. The goal is to develop processes that are not only efficient and cost-effective but also environmentally benign.

For large-scale production, the use of continuous flow reactors can be advantageous over traditional batch processing. evitachem.com Continuous flow systems offer better control over reaction parameters such as temperature and mixing, leading to more consistent product quality and higher yields. evitachem.com Automation of reagent addition and reaction monitoring can further enhance the efficiency and safety of the process. evitachem.com

From a green chemistry perspective, the choice of reagents and solvents is critical. The development of catalytic systems, including those based on carbon-hydrogen (C-H) activation and functionalization, represents a significant advancement. These methods can offer more regioselective and atom-economical routes to functionalized indoles, reducing the generation of waste.

The Bartoli indole synthesis, while effective, often utilizes stoichiometric amounts of Grignard reagents, which can be a drawback in terms of atom economy and waste generation. onlineorganicchemistrytutor.comjk-sci.com Research into catalytic versions of this and other indole syntheses is an active area of investigation.

The use of hazardous reagents and solvents should be minimized or replaced with greener alternatives. For example, some synthetic steps may involve the use of tin reagents like tributyltin hydride, which are toxic. wikipedia.org Developing alternative, less toxic reducing agents is a key goal. Similarly, replacing chlorinated solvents like dichloromethane with more environmentally friendly options is desirable. evitachem.com

Decarboxylative halogenation reactions, which can be used to introduce halogens, are often performed using reagents that have environmental drawbacks. nih.gov Exploring milder and more sustainable halogenating agents is an important aspect of greening the synthesis of halogenated indoles.

Spectroscopic and Structural Elucidation of 7 Bromo 1h Indole 4 Carboxylic Acid and Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 7-bromo-1H-indole-4-carboxylic acid, the spectrum is expected to be characterized by several key absorption bands corresponding to its distinct structural features: the indole (B1671886) ring, the carboxylic acid group, and the carbon-bromine bond.

The carboxylic acid moiety gives rise to some of the most recognizable IR absorptions. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak, typically in the range of 1700-1680 cm⁻¹ for aromatic carboxylic acids, with the exact position influenced by conjugation and hydrogen bonding. Furthermore, the C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to appear in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.

The indole nucleus also presents characteristic vibrational modes. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band around 3400-3300 cm⁻¹. The C-H stretching vibrations of the aromatic protons on the indole ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings generally give rise to multiple bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the indole ring is typically observed in the 1360-1310 cm⁻¹ range.

Finally, the presence of the bromine atom is indicated by the C-Br stretching vibration, which is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) |

| C=O Stretch | 1700-1680 | |

| C-O Stretch | 1320-1210 | |

| O-H Bend | 1440-1395 | |

| Indole | N-H Stretch | 3400-3300 |

| Aromatic C-H Stretch | 3100-3000 | |

| Aromatic C=C Stretch | 1600-1450 | |

| C-N Stretch | 1360-1310 | |

| Bromoalkane | C-Br Stretch | 600-500 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful in characterizing the vibrations of the indole ring and the C-Br bond. The symmetric stretching vibrations of the aromatic C=C bonds in the indole ring are expected to produce strong Raman signals in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would also be observable, typically as a strong band in the lower frequency region of the spectrum. Due to the scarcity of experimental Raman data for this specific compound, a detailed analysis is not currently possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound would provide valuable information about the number, environment, and connectivity of the protons in the molecule. The spectrum is expected to show signals for the indole N-H proton, the carboxylic acid O-H proton, and the aromatic protons on the indole ring.

The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, generally in the range of δ 11.0-12.0 ppm, due to its acidic nature and participation in hydrogen bonding. The carboxylic acid proton (O-H) is also expected to be a broad singlet, resonating at a very downfield position, often above δ 12.0 ppm.

The aromatic region of the spectrum would show signals for the five protons on the indole ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing carboxylic acid group and the bromine atom. Based on the structure, we would expect to see distinct signals for the protons at positions 2, 3, 5, and 6. The proton at C2 of the indole ring typically appears as a triplet or doublet of doublets around δ 7.0-7.5 ppm. The proton at C3 is also expected in a similar region, often showing coupling to the C2 proton. The protons on the benzene (B151609) portion of the indole ring (C5 and C6) would likely appear as doublets or multiplets, with their chemical shifts influenced by the adjacent carboxylic acid and bromo substituents.

A hypothetical ¹H NMR data table based on known substituent effects on indole rings is presented below.

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) |

| N-H | br s | 11.0 - 12.0 |

| O-H | br s | > 12.0 |

| H-2 | t or dd | 7.0 - 7.5 |

| H-3 | t or dd | 7.0 - 7.5 |

| H-5 | d or m | 7.2 - 7.8 |

| H-6 | d or m | 7.2 - 7.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected.

The carbonyl carbon of the carboxylic acid group is typically found at a downfield chemical shift, in the range of δ 165-185 ppm. The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The chemical shifts of these carbons are influenced by the substituents. The carbon atom attached to the bromine (C7) would be expected to have a chemical shift in the lower end of the aromatic region due to the shielding effect of the halogen. The quaternary carbons of the indole ring (C3a, C4, C7, and C7a) will also have characteristic chemical shifts.

A predicted ¹³C NMR data table is provided below, based on general values for substituted indoles.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 165 - 185 |

| C-2 | 120 - 130 |

| C-3 | 100 - 110 |

| C-3a | 125 - 135 |

| C-4 | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 120 - 130 |

| C-7 | 110 - 120 |

| C-7a | 130 - 140 |

Advanced NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the indole ring.

HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between different parts of the molecule and for assigning the quaternary carbons.

While no specific advanced NMR data for this compound has been found in the literature, these techniques are standard practice for the complete structural elucidation of novel organic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry provides precise mass data that validates its chemical formula, C₉H₆BrNO₂. The monoisotopic mass is calculated to be approximately 238.95819 Da. uni.luevitachem.com

In mass spectrometry analysis, the compound can be observed as various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several common adducts of this compound. uni.lu

Table 1: Predicted m/z and Collision Cross Section (CCS) for Adducts of this compound

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 239.96547 | 142.4 |

| [M+Na]⁺ | 261.94741 | 155.9 |

| [M-H]⁻ | 237.95091 | 146.8 |

| [M+K]⁺ | 277.92135 | 143.8 |

| [M+NH₄]⁺ | 256.99201 | 164.1 |

| [M+H-H₂O]⁺ | 221.95545 | 143.1 |

Data sourced from predicted values. uni.lu

The fragmentation pattern observed in a mass spectrum provides valuable structural information. For aromatic carboxylic acids like this compound, characteristic fragmentation includes the loss of small neutral molecules. Common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (–OH, mass loss of 17) or the entire carboxyl group (–COOH, mass loss of 45). libretexts.org For some indole derivatives, the loss of the carboxylic acid group to form an [M – COOH]⁺ ion results in the base peak of the spectrum. acs.org The presence of a bromine atom is also readily identifiable from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).

X-ray Diffraction Analysis

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry, Bond Lengths, and Angles

Single-crystal X-ray diffraction (SCXRD) provides the most precise data on molecular geometry, including bond lengths and angles. While a specific SCXRD study for this compound was not available in the surveyed literature, extensive studies on closely related analogues, such as 6-bromo-1H-indole-3-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid, offer significant insight into its expected structural parameters. nih.govnih.gov

The indole ring system is planar, and the carboxylic acid group is nearly coplanar with it. For instance, in 6-bromo-1H-indole-3-carboxylic acid, the dihedral angle between the carboxylic acid group and the indole ring system is a mere 6.4°. nih.gov This planarity facilitates extensive π-π stacking interactions in the crystal lattice. The bond lengths and angles are typical for an aromatic heterocyclic system fused to a benzene ring, with the bromine and carboxylic acid substituents influencing the electronic distribution.

Table 2: Representative Bond Lengths from an Analogous Indole Carboxylic Acid

| Bond | Length (Å) |

|---|---|

| Br1—C7 | 1.908 (5) |

| C4—C9 | 1.394 (7) |

| C5—N1 | 1.377 (7) |

| O2—C3 | 1.319 (7) |

| O1—C3 | 1.221 (7) |

Data from the crystal structure of 6-bromo-1H-indole-3-carboxylic acid. nih.gov

Hydrogen Bonding Networks and Crystal Packing Analysis

The crystal packing of indole carboxylic acids is dominated by extensive hydrogen bonding. A recurring and highly stable motif is the formation of cyclic dimers through intermolecular O–H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity

Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the bulk crystallinity and phase purity of a synthesized compound. ncl.ac.uk While SCXRD analyzes a single, perfect crystal, PXRD provides information about the bulk powder sample, ensuring that the material is a single crystalline phase and free from amorphous content or crystalline impurities. nih.gov

The experimental PXRD pattern of a sample of this compound would be compared to a theoretical pattern simulated from its single-crystal X-ray data. A close match between the experimental and simulated patterns, in terms of peak positions and relative intensities, confirms the phase purity of the bulk material. ncl.ac.uk Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or a different polymorphic form.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. The method is highly sensitive and quantitative. mdpi.com

A typical HPLC analysis for this compound would employ a reversed-phase column, such as a µ-Bondapak C18. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.comnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase. The composition and pH of the mobile phase are optimized to achieve good resolution between the peak for this compound and those of any potential impurities. mdpi.comnih.gov Detection is commonly performed using a UV-Vis detector, as the indole ring system is strongly chromophoric. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-1H-indole-3-carboxylic acid |

| 5-methoxy-1H-indole-2-carboxylic acid |

| Indole-2-carboxylic acid |

| Methanol |

| Acetonitrile |

| Carbonyl |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of indole derivatives. It combines the separation capabilities of liquid chromatography with the mass detection power of mass spectrometry, allowing for the determination of molecular weight and providing insights into the compound's purity.

For this compound, with a molecular formula of C₉H₆BrNO₂ and a monoisotopic mass of 238.95819 Da, LC-MS analysis is critical for confirming its identity. The mass spectrometer detects the compound as various adducts, with the most common being the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Due to the presence of bromine, the isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes), is a key signature for verification.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a reference for experimental data interpretation.

Predicted LC-MS Data for this compound

| Adduct | Ion Mode | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Positive | 239.96547 |

| [M+Na]⁺ | Positive | 261.94741 |

| [M+NH₄]⁺ | Positive | 256.99201 |

| [M-H]⁻ | Negative | 237.95091 |

| [M+HCOO]⁻ | Negative | 283.95639 |

Data sourced from predictive models.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This technique is exceptionally well-suited for the purity assessment and quantification of pharmaceutical intermediates like this compound.

A typical UPLC method for an indole carboxylic acid would involve a reversed-phase column (e.g., a C18 or C8) with a gradient elution profile. The mobile phase often consists of a mixture of an aqueous component (such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol. The high-pressure capacity of UPLC systems allows for faster flow rates, significantly reducing run times. While UPLC is a standard method for analyzing such compounds, specific experimental conditions and retention times for this compound are not widely reported in publicly available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The indole ring system, which forms the core of this compound, is an excellent chromophore. The electronic transitions observed in the UV spectrum of indoles are typically π → π* transitions.

The absorption spectrum of indole itself usually displays two main absorption bands: a higher-energy band (¹B band) around 200-230 nm and a lower-energy, broader band (¹Lₐ band) around 260-290 nm, which often shows fine structure. The presence of substituents on the indole ring, such as the bromine atom at the 7-position and the carboxylic acid group at the 4-position, can cause shifts in the absorption maxima (λₘₐₓ) and changes in the molar absorptivity (ε). The bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, along with the carboxylic acid group, would be expected to modulate the electronic transitions of the parent indole chromophore. However, specific experimental λₘₐₓ values for this compound are not detailed in the surveyed scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method provides a crucial check of a compound's empirical formula and is a primary indicator of its purity. For this compound (C₉H₆BrNO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its elements.

The process involves combusting a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are collected and measured, allowing for the calculation of the carbon, hydrogen, and nitrogen content. The percentage of bromine is typically determined by other methods, such as ion chromatography after combustion. A close correlation between the experimentally determined percentages and the calculated theoretical values, often within a ±0.4% margin, is considered a confirmation of the compound's identity and purity. While this is a standard characterization procedure, the specific experimental "found" values for this compound are not available in the reviewed literature.

Theoretical Elemental Composition of this compound (C₉H₆BrNO₂)

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 45.03 |

| Hydrogen | H | 1.008 | 2.52 |

| Bromine | Br | 79.904 | 33.29 |

| Nitrogen | N | 14.007 | 5.84 |

| Oxygen | O | 15.999 | 13.33 |

Calculated based on a molecular weight of 240.05 g/mol .

Chemical Reactivity and Functional Group Transformations

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for chemical modifications. Its reactivity allows for the introduction of various substituents, which can significantly alter the molecule's properties.

The indole nitrogen can be readily alkylated to introduce alkyl groups. This reaction typically involves the deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent. For instance, 6-bromoindole (B116670) can be alkylated with methyl bromoacetate (B1195939) in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF). nih.gov This process involves the formation of a sodio derivative of the indole, which then undergoes nucleophilic substitution with the alkylating agent. clockss.org A similar strategy can be applied to 7-bromo-1H-indole-4-carboxylic acid, although the presence of the acidic carboxylic group may require protection or the use of specific reaction conditions.

Table 1: Examples of N-Alkylation Reactions of Indole Derivatives

| Starting Material | Reagents | Product | Reference |

| 6-Bromoindole | 1. NaH, dry DMF; 2. Methyl bromoacetate | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | nih.gov |

| 6-Bromoindole | 1. NaH, dry DMF; 2. Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | nih.gov |

This table presents examples of N-alkylation on a related bromoindole derivative, illustrating the general methodology.

The indole nitrogen can be metallated using strong bases, such as organolithium reagents, to form N-metallo derivatives. These intermediates are highly nucleophilic and can react with a variety of electrophiles. While specific examples for this compound are not prevalent in the provided search results, the general principle of N-metallation of indoles is a well-established synthetic strategy. This approach allows for the introduction of a wide range of functional groups at the nitrogen atom. For example, N-t-Bu-BN-indole, a boron-nitrogen analogue of indole, undergoes electrophilic aromatic substitution reactions at the 3-position after activation. nih.gov

Reactivity of the Carboxylic Acid Group (C-4)

The carboxylic acid group at the C-4 position is another key functional handle that allows for a diverse range of chemical transformations.

The carboxylic acid can be converted to its corresponding esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester of 4-bromo-1H-indole-7-carboxylic acid can be synthesized from 4-bromo-2-nitrobenzoic acid and methyl iodide. guidechem.com

Amidation reactions involve coupling the carboxylic acid with an amine. This is often facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents. A general method for amidation involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with an amine. acs.org Another common method involves using coupling agents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Table 2: Examples of Amidation Reactions

| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |

| 2-(6-bromo-1H-indol-1-yl)acetic acid | Glycine methyl ester hydrochloride | EDC, HOBt, Triethylamine | Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate | nih.gov |

| Benzoic acid | Benzylamine | N-chlorophthalimide, Triphenylphosphine | N-Benzylbenzamide | acs.org |

This table provides examples of amidation reactions, one involving a bromoindole derivative and another illustrating a general methodology.

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol. evitachem.com The reduction to a primary alcohol is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk However, using NaBH₄ in carboxylic acid media can lead to the reduction of the indole ring and N-alkylation. mdma.ch The reduction typically proceeds in two stages, first to the aldehyde, which is then rapidly reduced to the alcohol, making it difficult to isolate the aldehyde intermediate. chemguide.co.uk

Table 3: Reducing Agents for Functional Groups

| Functional Group | Reducing Agent | Product | Notes | Reference |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reaction is carried out in dry ether. chemguide.co.uk | chemguide.co.uk |

| Carboxylic Acid | Sodium Borohydride (NaBH₄) | No reaction | NaBH₄ is not reactive enough. chemguide.co.uk | chemguide.co.uk |

| Indole | Sodium Borohydride (NaBH₄) in Acetic Acid | N-ethylindoline | Reduction of the indole ring and N-alkylation occurs. mdma.ch | mdma.ch |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation for many aromatic carboxylic acids. nih.gov For indole-2-carboxylic acids, heating the compound above its melting point can lead to decarboxylation. researchgate.net However, for bromoindole-2-carboxylic acids, this method can be unsuccessful. cdnsciencepub.com More vigorous conditions, such as heating in quinoline (B57606) with a copper catalyst, are often required. cdnsciencepub.comlookchem.com The success of decarboxylation can be sensitive to the position of the substituents on the indole ring and the presence of impurities. cdnsciencepub.com For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating in N,N-dimethylformamide with an organic acid catalyst. google.com Another method involves the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with a halogen, though this is less general for aromatic acids. nih.govlibretexts.org

Reactivity of the Bromine Atom (C-7)

The bromine atom at the C-7 position of the indole ring is a key functional group that dictates much of the molecule's reactivity, particularly in substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNAr) reactions on this compound involve the displacement of the bromide ion by a nucleophile. evitachem.com For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group (in this case, bromine) must be suitable. masterorganicchemistry.com The carboxylic acid group at the C-4 position, being electron-withdrawing, facilitates this type of reaction.

Common nucleophiles that can displace the bromine atom include amines and thiols. evitachem.com The reaction is typically carried out under basic conditions to deprotonate the nucleophile, increasing its reactivity. evitachem.com The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The rate of SNAr reactions is influenced by the nature of the leaving group, with the order of reactivity generally being F > Cl > Br > I. masterorganicchemistry.com Although bromine is not the most reactive leaving group, the presence of the activating carboxylic acid group enables these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at C-7 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. evitachem.comnih.gov These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

A prominent example is the Suzuki-Miyaura coupling , where the coupling partner is an organoboron compound, such as a boronic acid or a boronic ester. nih.govlibretexts.org This reaction is widely used to form biaryl compounds. nih.gov The reaction of this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base would yield the corresponding 7-aryl- or 7-heteroaryl-1H-indole-4-carboxylic acids. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. nih.gov

Other important palladium-catalyzed cross-coupling reactions applicable to this compound include:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne.

Buchwald-Hartwig Amination: Coupling with an amine.

Stille Reaction: Coupling with an organotin compound.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the C-7 position.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. researchgate.net The site of electrophilic attack is directed by the existing substituents. In this compound, the bromine atom is a deactivating but ortho-, para-directing group, while the carboxylic acid group is a deactivating and meta-directing group. The pyrrole (B145914) part of the indole ring is generally more reactive towards electrophiles than the benzene (B151609) part.

The most nucleophilic position on the indole ring is typically the C-3 position. researchgate.netnih.gov Therefore, electrophilic substitution reactions on this compound are expected to occur preferentially at the C-3 position. If the C-3 position is blocked, substitution may occur at other positions, such as C-2. researchgate.net

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of a halogen (Cl, Br, I).

Nitration: Introduction of a nitro group (-NO2). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. researchgate.net

It is important to note that the reaction conditions for electrophilic substitution must be carefully controlled, as the indole ring can be sensitive to strong acids and oxidizing agents, potentially leading to polymerization or side reactions. nih.gov

Ring System Modifications and Transformations of the Indole Scaffold

Beyond reactions involving the substituents, the indole ring system of this compound can also undergo modifications.

Oxidation of the Indole Ring

The indole ring can be susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the pyrrole ring. evitachem.com Milder oxidation might lead to the formation of oxindoles or other oxygenated derivatives. The presence of the electron-withdrawing bromine and carboxylic acid groups can influence the susceptibility of the ring to oxidation.

Reactions with Michael Acceptors

Extensive literature searches did not yield specific documented examples of this compound undergoing Michael addition reactions. While the indole nucleus can act as a nucleophile in conjugate additions, particularly at the C3 position or the N1 position after deprotonation, no detailed research findings or data for this specific compound's reaction with Michael acceptors have been reported in the available scientific literature.

The general reactivity of indoles in Michael additions is known, where they add to α,β-unsaturated carbonyls, nitroalkenes, and other electron-deficient alkenes. However, without specific studies on this compound, no data on reaction conditions, yields, or specific products can be provided.

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 7-bromo-1H-indole-4-carboxylic acid, these calculations would illuminate the influence of its substituent groups on the indole (B1671886) ring system.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule. The B3LYP functional, often paired with a basis set like 6-311++G(d,p), is a common choice for such calculations on similar organic molecules. chemrxiv.orgnih.gov

The optimization process for this compound would likely reveal a largely planar structure for the indole ring system. However, the carboxylic acid group may exhibit a slight dihedral angle with respect to the ring, a common feature in related structures. medchemexpress.com Key geometric parameters that would be determined include the bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or calculated data for the title compound is not readily available in the searched literature.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.97 Å |

| C-N Bond Length (indole) | ~1.38 Å |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.

For this compound, the HOMO would be expected to be distributed over the electron-rich indole ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and influenced by the bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical, based on general principles for this class of compounds.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

DFT calculations can also predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). These predictions are valuable for interpreting experimental spectra. For instance, in a study of a related indole derivative, calculated vibrational modes showed good agreement with experimental results. chemrxiv.org

For this compound, theoretical calculations would predict characteristic vibrational frequencies for the N-H stretch, the C=O stretch of the carboxylic acid, and the C-Br stretch. Similarly, the predicted UV-Vis spectrum would indicate the wavelengths of maximum absorption, corresponding to electronic transitions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In the case of this compound, the MEP would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The bromine atom would also influence the electrostatic potential of the adjacent regions of the molecule. This type of analysis is instrumental in understanding non-covalent interactions. nih.govnih.gov

Reaction Mechanism Elucidation

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.

While no specific computational studies on the reaction mechanisms involving this compound are available in the searched literature, it is known to be a precursor in various synthetic routes. evitachem.com For example, the synthesis of this compound can involve the bromination of 1H-indole-4-carboxylic acid. evitachem.com

Photorelease Mechanisms of Carboxylic Acids from Indoline (B122111) Systems

The photorelease of carboxylic acids from indoline-based compounds, particularly 1-acyl-7-nitroindolines, serves as a crucial model for understanding the potential applications of derivatives of this compound in photoremovable protecting group strategies. rsc.orgresearchgate.net These 1-acyl-7-nitroindolines are recognized as effective photoactivated protecting groups capable of rapidly releasing carboxylates in aqueous solutions. rsc.orgresearchgate.net

The underlying mechanism for this photorelease is complex and has been elucidated through a combination of product studies, kinetic analysis, and nanosecond laser flash photolysis. rsc.orgresearchgate.net The process is initiated by the photoexcitation of the 1-acyl-7-nitroindoline molecule. The data support a mechanism proceeding through the triplet excited state (T1), which involves a photochemical transfer of the acyl group from the amide nitrogen to one of the oxygen atoms of the nitro group. rsc.orgresearchgate.net This transfer results in the formation of a critical photogenerated intermediate, an acetic nitronic anhydride (B1165640). rsc.orgresearchgate.net

From this nitronic anhydride intermediate, two competing reaction pathways emerge, with the predominant pathway being dependent on the water content of the solvent system. rsc.orgresearchgate.net

In solutions with high water content: The primary pathway is an AAL1-like cleavage. This process involves a formal intramolecular redox reaction within the aromatic system, leading to the release of the carboxylic acid and the formation of 7-nitrosoindole (after tautomerization of an initial nitroso-3H-indole intermediate). rsc.orgresearchgate.net

In solutions with low water content: The major pathway shifts to a standard addition-elimination mechanism (AAC2). In this pathway, water acts as a nucleophile, attacking the nitronic anhydride intermediate to release the carboxylic acid and the corresponding nitroindoline. rsc.orgresearchgate.net

This dual-pathway mechanism highlights the sensitivity of the photorelease process to the surrounding environment, a key consideration in the design of photosensitive molecules.

Kinetic Studies and Deuterium (B1214612) Isotope Effects

Kinetic investigations provide quantitative insights into the speed and efficiency of the photorelease mechanism. Laser flash photolysis studies of 1-acyl-7-nitroindolines in a fully aqueous medium have identified a transient species with a maximum absorbance at 450 nm, which is attributed to the key nitronic anhydride intermediate. rsc.orgresearchgate.net This transient species is formed within the 20-nanosecond laser pulse, indicating a very rapid initial photochemical event. rsc.orgresearchgate.net

The decay of this intermediate, which corresponds to the release of the carboxylic acid, follows single-exponential kinetics. In water, the observed rate constant (kobs) for this decay is approximately 5 x 106 s-1. rsc.orgresearchgate.net This rapid rate confirms that 1-acyl-7-nitroindolines can release their protected carboxylic acids on a sub-microsecond timescale, making them highly efficient phototriggers. rsc.orgresearchgate.net

Deuterium isotope effect studies are instrumental in probing the rate-limiting steps of chemical reactions. nih.gov In the context of the photorelease from indoline systems, such studies, alongside kinetic data, support the proposed mechanism involving the nitronic anhydride intermediate. rsc.orgresearchgate.net While many cytochrome P450 reactions show significant deuterium kinetic isotope effects when C-H bond breaking is rate-limiting, the interpretation for photorelease mechanisms depends on the specific bond-breaking and bond-forming steps in the decay of the photo-generated intermediate. rsc.orgresearchgate.netnih.gov The observed kinetics and product distribution as a function of water concentration provide a detailed picture of the reaction landscape. researchgate.net

Molecular Modeling and Docking Studies

While specific molecular docking studies focusing solely on this compound are not extensively documented in the provided results, the broader class of indole-based compounds is a frequent subject of such computational analyses. These studies offer a framework for predicting how this specific molecule might interact with biological targets.

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For indole-based compounds, these studies are crucial for understanding their biological activity. For instance, in the development of HIV-1 fusion inhibitors, docking studies have been used to analyze the interaction of indole derivatives with the hydrophobic pocket of the transmembrane glycoprotein (B1211001) gp41. acs.orgnih.gov

These analyses typically reveal key interactions, such as:

Hydrogen Bonding: The indole nitrogen and the carboxylic acid group are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The bicyclic indole core and the bromo-substituent contribute to hydrophobic interactions with nonpolar residues in a protein's binding site.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Computational models help in establishing a relationship between the structure of a molecule and its biological activity, guiding the synthesis of new compounds with potentially higher efficacy. nih.gov

Prediction of Binding Modes and Affinities

Docking simulations can predict the most stable binding pose (mode) of a ligand within a protein's active site and estimate its binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). nih.gov For a series of indole-based HIV-1 inhibitors, docking calculations successfully predicted a consensus binding pose for active compounds. nih.gov The rank order of the calculated binding affinities often correlates with the experimentally determined biological activity, although discrepancies can arise. nih.gov These discrepancies may suggest that factors other than direct binding, such as membrane permeability or the influence of the biological environment, play a significant role. nih.gov

The predicted binding affinity for a compound like this compound would depend on the specific protein target. The presence of the bromine atom at the 7-position and the carboxylic acid at the 4-position would significantly influence its predicted orientation and interactions compared to other substituted indoles.

Structure-Activity Relationship (SAR) Derivation from Computational Models

Computational studies are a powerful tool for deriving Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By modeling a series of related compounds, researchers can identify the structural features that are critical for activity. acs.orgnih.gov

For indole-based inhibitors, SAR studies have examined features such as:

Isomeric Forms: The position of substituents on the indole ring can dramatically alter activity. For example, changing the linkage points between indole rings in bis-indole compounds was found to reduce activity against HIV-1 fusion. nih.gov

Substituent Effects: The nature of the substituents (e.g., halogens, alkyl groups, etc.) affects molecular properties like hydrophobicity and electronic distribution, which in turn impacts binding.

The insights gained from these computational SAR models guide the optimization of lead compounds. For this compound, computational models could be used to predict how modifications to its structure—for instance, altering the substituent at the 7-position or modifying the carboxylic acid group—would likely affect its binding affinity for a given target. acs.org

Applications of the 7 Bromo 1h Indole 4 Carboxylic Acid Scaffold in Chemical Biology and Medicinal Chemistry Research

Indole (B1671886) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" was coined to describe molecular scaffolds that can bind to a variety of receptors with high affinity, making them valuable starting points for drug design. ingentaconnect.com The indole nucleus is considered a classic example of such a scaffold. ingentaconnect.comeurekaselect.com Found in many natural products like alkaloids and essential amino acids such as tryptophan, the indole ring system is a recurring motif in a wide array of approved drugs. ijpsr.infoeurekaselect.com Its structural versatility allows for the introduction of various substituents, significantly influencing the biological activity of the resulting compounds. mdpi.com This adaptability has been exploited to develop drugs targeting a broad spectrum of therapeutic areas, including anti-inflammatory agents, phosphodiesterase inhibitors, and receptor agonists and antagonists. ingentaconnect.comeurekaselect.com

The indole scaffold's prevalence in successful drugs stems from its ability to interact with conserved binding pockets in numerous target proteins, including G-protein coupled receptors (GPCRs). ingentaconnect.comeurekaselect.com This inherent promiscuity, combined with the potential for chemical modification, solidifies the indole ring as a truly privileged structure in the ongoing quest for new medicines. ingentaconnect.com

Development of Enzyme Inhibitors

The 7-bromo-1H-indole-4-carboxylic acid scaffold has served as a crucial building block for the synthesis of potent and selective inhibitors for a range of enzymes implicated in various diseases.

HIV-1 Integrase Inhibitors

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, as it facilitates the integration of the viral DNA into the host cell's genome. nih.gov This makes it a prime target for antiviral drug development, as there is no human counterpart to this enzyme. nih.gov Researchers have successfully developed indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov

In one study, a virtual screening approach identified indole-2-carboxylic acid as a promising scaffold. nih.gov Further optimization led to the synthesis of derivatives with significantly enhanced inhibitory activity. For instance, compound 20a , a derivative of indole-2-carboxylic acid, demonstrated a remarkable increase in integrase inhibition with an IC₅₀ value of 0.13 μM. nih.gov The binding mode analysis revealed that the indole core and the C2 carboxyl group chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.gov The introduction of a long branch at the C3 position of the indole core was found to improve the interaction with a hydrophobic cavity near the active site, highlighting the potential of this scaffold for developing potent HIV-1 integrase inhibitors. nih.gov

| Compound | Target | IC₅₀ (μM) | Key Structural Feature |

| 3 | HIV-1 Integrase | 12.41 | Indole-2-carboxylic acid |

| 4 | HIV-1 Integrase | 18.52 | Indole-2-carboxylic acid |

| 20a | HIV-1 Integrase | 0.13 | C3-substituted indole-2-carboxylic acid |

Bacterial Cystathionine (B15957) γ-Lyase (bCSE) Inhibitors for Antibiotic Potentiation

The rise of antibiotic resistance is a major global health threat, necessitating the development of new strategies to combat bacterial infections. One promising approach is to enhance the efficacy of existing antibiotics by targeting bacterial defense mechanisms. Bacterial cystathionine γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov H₂S helps protect bacteria from oxidative stress, a common mechanism of action for many antibiotics. nih.govmdpi.com Therefore, inhibiting bCSE can render bacteria more susceptible to antibiotics. nih.gov

Several potent and selective inhibitors of bCSE have been developed based on the 6-bromoindole (B116670) scaffold. nih.govmdpi.comresearchgate.net These inhibitors act as antibiotic potentiators, significantly enhancing the effectiveness of conventional antibiotics against resistant strains. nih.gov For example, compounds NL1, NL2, and NL3, all derived from 6-bromoindole, have shown high activity as bCSE inhibitors. nih.govresearchgate.net The synthesis of these inhibitors often utilizes 6-bromoindole as a key starting material. nih.govresearchgate.net

| Inhibitor | Core Scaffold | Target | Application |

| NL1 | 6-bromoindole | bCSE | Antibiotic Potentiation |

| NL2 | 6-bromoindole | bCSE | Antibiotic Potentiation |

| NL3 | 6-bromoindole | bCSE | Antibiotic Potentiation |

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibitors

Fructose-1,6-bisphosphatase (FBPase) is a crucial enzyme in gluconeogenesis, the metabolic pathway that produces glucose in the liver. nih.gov In individuals with type 2 diabetes, elevated FBPase activity contributes to hyperglycemia. nih.gov Consequently, inhibiting FBPase is a promising therapeutic strategy for managing this condition.

Researchers have designed and synthesized novel allosteric inhibitors of FBPase based on the indole scaffold. doi.org One study focused on 7-nitro-1H-indole-2-carboxylic acid derivatives, identifying a potent inhibitor with an IC₅₀ of 0.99 μM. nih.govresearchgate.net Another series of indole derivatives was developed by integrating pharmacophore groups from known FBPase inhibitors. doi.org This led to the discovery of compound 14c , which exhibited an impressive IC₅₀ value of 0.10 μM against human FBPase. doi.org The structure-activity relationship studies highlighted the importance of substitutions at the 4- and 5-positions of the indole ring. doi.org X-ray crystallography of FBPase in complex with an indole-2-carboxylic acid derivative revealed the structural basis for its inhibitory activity, providing valuable insights for further drug design. nih.gov

| Compound | Scaffold | Target | IC₅₀ (μM) |

| 3.9 | 7-nitro-1H-indole-2-carboxylic acid | FBPase | 0.99 |

| 14c | Indole derivative | FBPase | 0.10 |

Matrix Metalloproteinase (MMP-13) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of extracellular matrix proteins. nih.gov MMP-13, in particular, plays a significant role in the breakdown of collagen in cartilage, making it a key target for the treatment of arthritis. nih.govresearchgate.net The development of selective MMP-13 inhibitors is a major goal in arthritis research, as non-selective MMP inhibitors have been associated with adverse side effects. nih.govacs.org

Carboxylic acid-based inhibitors have shown promise as selective MMP-13 inhibitors. nih.gov While direct use of the this compound scaffold in published MMP-13 inhibitors is not explicitly detailed in the provided context, the broader class of indole derivatives has been explored. For instance, a series of indole inhibitors was developed that demonstrated potent and selective inhibition of MMP-13. nih.gov One such compound, 24f , emerged as a subnanomolar inhibitor of MMP-13 with an IC₅₀ value of 0.5 nM and showed no significant activity against other MMPs like MMP-1 or TACE. nih.govresearchgate.net This high selectivity is crucial for minimizing potential side effects. nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity |

| 24f | MMP-13 | 0.5 | High selectivity over MMP-1 and TACE |

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.govwikipedia.org In the context of cancer, IDO is often overexpressed in tumor cells and helps them evade the immune system. wikipedia.orgnih.gov Therefore, inhibiting IDO is a promising strategy for cancer immunotherapy. nih.gov

The indole structure itself, being derived from tryptophan, is a natural fit for the active site of IDO1. nih.gov Consequently, numerous indole derivatives have been investigated as IDO1 inhibitors. nih.gov For example, indoximod and PF-0684003 are indole-based IDO1 inhibitors that have been explored in clinical research. nih.gov Researchers have designed and synthesized various series of compounds with indole or phenylimidazole scaffolds to explore their structure-activity relationships as IDO1 inhibitors. nih.gov Some of these compounds have shown potent IDO1 inhibition with IC₅₀ values in the low micromolar range and have demonstrated selectivity over the related enzyme TDO. nih.gov

| Compound | Scaffold | Target | IC₅₀ (μM) |

| DX-03-11 | Indole/Phenylimidazole | IDO1 | 0.3-2.4 |

| DX-03-12 | Indole/Phenylimidazole | IDO1 | 0.3-2.4 |

| DX-03-13 | Indole/Phenylimidazole | IDO1 | 0.3-2.4 |

Factor Xa Inhibitors

Factor Xa, a critical enzyme in the coagulation cascade, is a well-established target for the development of anticoagulant drugs. The inhibition of Factor Xa offers a promising strategy for the prevention and treatment of thromboembolic disorders. Research into small molecule Factor Xa inhibitors has revealed that indole-based scaffolds can serve as effective cores for these drugs. Notably, substitutions on the indole ring, including the introduction of a bromine atom, have been shown to enhance inhibitory activity. This is attributed to the potential for strong interactions, such as halogen bonding, within the S1 pocket of the enzyme. nih.gov While direct studies on this compound as a Factor Xa inhibitor are not currently available, the known contributions of the bromo-indole moiety in other inhibitors suggest that this scaffold could serve as a valuable starting point for the design of novel Factor Xa inhibitors. Further research is warranted to synthesize and evaluate derivatives of this compound for their potential anticoagulant properties.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). The indole scaffold is famously represented in this class by the drug Indomethacin. nih.gov Modifications of the indole nucleus have been extensively explored to develop selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The development of new indole derivatives as selective COX-2 inhibitors continues to be an active area of research. nih.gov Although no specific studies have been published on the COX inhibitory activity of this compound, its structural similarity to known COX inhibitors suggests that it could be a candidate for investigation. The electronic and steric properties imparted by the bromine atom and the carboxylic acid group could influence its binding affinity and selectivity for COX-1 versus COX-2.

Other Enzyme Targets

The versatility of the indole scaffold extends to a wide range of other enzyme targets in medicinal chemistry. evitachem.com The this compound molecule, with its reactive handles—the carboxylic acid and the bromo-substituted aromatic ring—is a prime candidate for chemical modification to target various enzymes. evitachem.com For instance, indole derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. The bromine atom can serve as a site for cross-coupling reactions to introduce diverse substituents, while the carboxylic acid can be converted to amides, esters, or other functional groups to modulate activity and pharmacokinetic properties. The potential for this scaffold to be adapted for a multitude of enzymatic targets underscores the need for its inclusion in screening libraries for drug discovery programs.